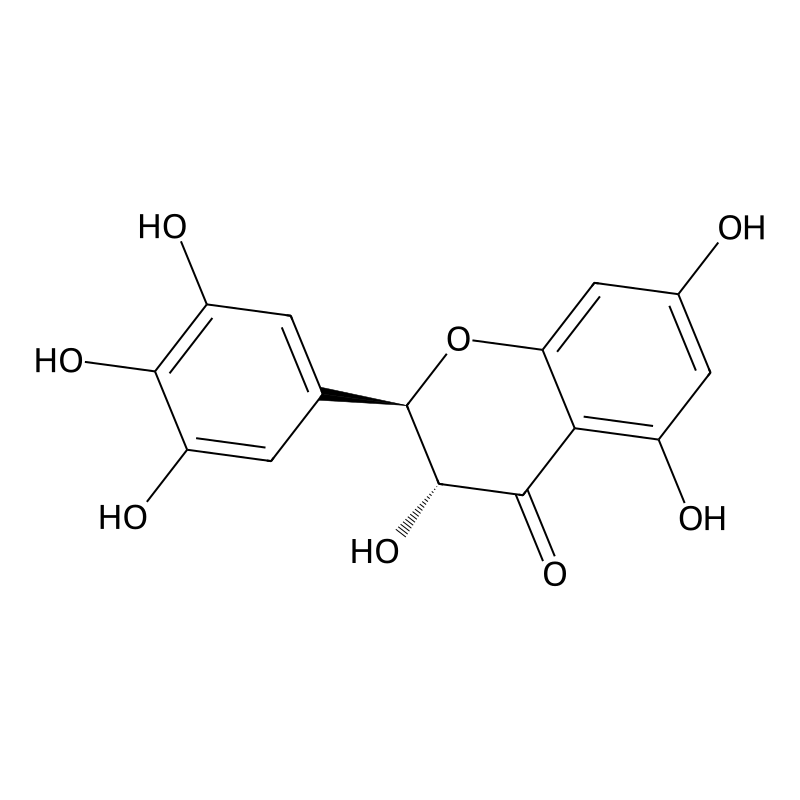Dihydromyricetin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Melting Point
Storage
UNII
Other CAS
Wikipedia
Dates
Guo Z, Guozhang H, Wang H, Li Z, Liu N. Ampelopsin inhibits human glioma through inducing apoptosis and autophagy dependent on ROS generation and JNK pathway. Biomed Pharmacother. 2019 Aug;116:108524. doi: 10.1016/j.biopha.2018.12.136. Epub 2019 May 17. PMID: 31108349.
Liu C, Zhao P, Yang Y, Xu X, Wang L, Li B. Ampelopsin suppresses TNF-α-induced migration and invasion of U2OS osteosarcoma cells. Mol Med Rep. 2016 Jun;13(6):4729-36. doi: 10.3892/mmr.2016.5124. Epub 2016 Apr 13. PMID: 27082056.
Liang X, Zhang T, Shi L, Kang C, Wan J, Zhou Y, Zhu J, Mi M. Ampelopsin protects endothelial cells from hyperglycemia-induced oxidative damage by inducing autophagy via the AMPK signaling pathway. Biofactors. 2015 Nov-Dec;41(6):463-75. doi: 10.1002/biof.1248. Epub 2015 Dec 8. PMID: 26644014.
Kou X, Fan J, Chen N. Potential Molecular Targets of Ampelopsin in Prevention and Treatment of Cancers. Anticancer Agents Med Chem. 2017;17(12):1610-1616. doi: 10.2174/1871521409666170412130529. PMID: 28403777.
Kou X, Shen K, An Y, Qi S, Dai WX, Yin Z. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1. Phytother Res. 2012 Jul;26(7):988-94. doi: 10.1002/ptr.3671. Epub 2011 Dec 6. PMID: 22144097.
Zhou, Jiaju; Xie, Guirong; Yan, Xinjian (2011-02-21). Encyclopedia of Traditional Chinese Medicines – Molecular Structures, Pharmacological Activities, Natural Sources and Applications: Vol. 1: Isolated Compounds A-C. Springer Science & Business Media. ISBN 978-3-642-16735-5.
Tahara S (June 2007). "A journey of twenty-five years through the ecological biochemistry of flavonoids". Biosci Biotechnol Biochem. 71 (6): 1387–404. doi:10.1271/bbb.70028. PMID 17587669. S2CID 35670587.
Hyun TK, Eom SH, Yu CY, Roitsch T (July 2010). "Hovenia dulcis--an Asian traditional herb". Planta Med. 76 (10): 943–9. doi:10.1055/s-0030-1249776. PMID 20379955.
Christidi E, Brunham LR (April 2021). "Regulated cell death pathways in doxorubicin-induced cardiotoxicity". Cell Death Dis. 12 (4): 339. doi:10.1038/s41419-021-03614-x. PMC 8017015. PMID 33795647.
Chen S, Zhao X, Wan J, Ran L, Qin Y, Wang X, Gao Y, Shu F, Zhang Y, Liu P, Zhang Q, Zhu J, Mi M (September 2015). "Dihydromyricetin improves glucose and lipid metabolism and exerts anti-inflammatory effects in nonalcoholic fatty liver disease: A randomized controlled trial". Pharmacol Res. 99: 74–81. doi:10.1016/j.phrs.2015.05.009. PMID 26032587.
Shen Y, Lindemeyer AK, Gonzalez C, Shao XM, Spigelman I, Olsen RW, Liang J (January 2012). "Dihydromyricetin as a novel anti-alcohol intoxication medication". J Neurosci. 32 (1): 390–401. doi:10.1523/JNEUROSCI.4639-11.2012. PMC 3292407. PMID 22219299.
Li H, Li Q, Liu Z, Yang K, Chen Z, Cheng Q, Wu L (2017). "The Versatile Effects of Dihydromyricetin in Health". Evid Based Complement Alternat Med. 2017: 1053617. doi:10.1155/2017/1053617. PMC 5602609. PMID 28947908.
Muhammad, U., Lu, H., Wang, J., et al. Optimizing the maximum recovery of dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, using response surface methodology. Molecules 22(12), E2250 (2017).
Hyun, T.K., Eom, S.H., Yu, C.Y., et al. Hovenia dulcis--an Asian traditional herb. Planta. Med. 76(10), 943-949 (2010).
Liao, W., Ning, Z., Ma, L., et al. Recrystallization of dihydromyricetin from Ampelopsis grossedentata and its anti-oxidant activity evaluation. Rejuvenation Res. 17(5), 422-429 (2014).
Liu, B., Tan, X., Liang, J., et al. A reduction in reactive oxygen species contributes to dihydromyricetin-induced apoptosis in human hepatocellular carcinoma cells. Sci. Rep. 4, 7041 (2014).
Zhang, Q., Liu, J., Liu, B., et al. Dihydromyricetin promotes hepatocellular carcinoma regression via a p53 activation-dependent mechanism. Sci. Rep. 4, 4628 (2014).
Shen, Y., Lindemeyer, A.K., Gonzalez, C., et al. Dihydromyricetin as a novel anti-alcohol intoxication medication. J. Neurosci. 32(1), 390-401 (2012).
Liang, J., Lopez-Valdes, H.E., Martinez-Coria, H., et al. Dihydromyricetin ameliorates behavioral deficits and reverses neuropathology of transgenic mouse models of Alzheimer’s disease. Neurochem. Res. 39(6), 1171-1181 (2014).








